1-Methoxyisopropyl orthosilicate
Description
Contextualization of Orthosilicate (B98303) Compounds in Modern Chemistry
Orthosilicates are esters of orthosilicic acid, Si(OH)₄. The orthosilicate anion (SiO₄⁴⁻) forms the basis of nesosilicate minerals, which are abundant in the Earth's upper mantle, with olivine (B12688019) being a prime example. wikipedia.org In synthetic chemistry, organic orthosilicates, particularly tetraalkyl orthosilicates like Tetramethyl Orthosilicate (TMOS) and Tetraethyl Orthosilicate (TEOS), are of immense importance. wikipedia.orgwikipedia.org These compounds serve as versatile precursors in sol-gel processes to produce high-purity silica (B1680970) (silicon dioxide), glasses, and ceramic materials. atamanchemicals.comchemicalbook.com Their utility stems from the reactivity of the silicon-oxygen-carbon (Si-O-R) bond, which can be controllably hydrolyzed and condensed to form stable silicon-oxygen-silicon (Si-O-Si) networks. atamanchemicals.com This chemistry is fundamental to creating everything from optical coatings and aerogels to binders for casting molds and stone hardeners. wikipedia.orgacs.org
Significance of Organofunctionalized Silanes in Materials Science and Synthesis
Organofunctionalized silanes are a class of organosilicon compounds that possess both a hydrolyzable alkoxy group and a non-hydrolyzable organic functional group attached to a central silicon atom. This dual-functionality allows them to act as molecular bridges, coupling inorganic materials (like glass, metals, and minerals) to organic polymers. This coupling capability is critical for manufacturing advanced composite materials, adhesives, sealants, and coatings, enhancing properties like adhesion, durability, and stress resistance. researchgate.netinnospk.com The organic group can be tailored for compatibility and reactivity with a specific polymer matrix, while the alkoxysilane part forms a robust covalent bond with the inorganic substrate surface after hydrolysis. researchgate.net This ability to form strong interfacial bonds is crucial in high-performance materials used in the automotive, construction, and electronics industries. atamanchemicals.cominnospk.com
Identification of 1-Methoxyisopropyl Orthosilicate within the Broader Alkoxysilane Family
The name "this compound" is chemically ambiguous. A search in chemical databases reveals a structure corresponding to trihydroxy(2-methoxypropan-2-yloxy)silane, which is a partially hydrolyzed orthosilicate. nih.gov However, in the context of orthosilicate esters, the name more likely refers to the fully substituted ester, Tetrakis(1-methoxyisopropyl) orthosilicate . This compound would be synthesized from the reaction of silicon tetrachloride with four equivalents of 1-methoxy-2-propanol. acs.org
As a member of the alkoxysilane family, Tetrakis(1-methoxyisopropyl) orthosilicate is an ester of orthosilicic acid. Unlike simpler analogs such as TEOS, its alkoxy groups are more complex. The "1-methoxyisopropyl" group contains both an ether linkage and a secondary carbon attached to the silicon-oxygen bond. This structure introduces specific electronic and steric characteristics that are expected to influence its reactivity, particularly the rates of hydrolysis and condensation which are central to its applications.
Table 1: Properties of Precursor Alcohol
| Property | Value |
|---|---|
| Compound Name | 1-Methoxy-2-propanol |
| Synonyms | Propylene (B89431) glycol methyl ether (PGME) |
| CAS Number | 107-98-2 |
| Molecular Formula | C₄H₁₀O₂ |
| Molecular Weight | 90.12 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 120 °C (248 °F; 393 K) |
| Flash Point | 31.5 °C (88.7 °F) |
Data sourced from multiple references. nist.govnih.govwikipedia.org
Current Research Gaps and Motivations for In-depth Investigation of this compound
A comprehensive review of the scientific literature reveals a significant lack of specific research focused on Tetrakis(1-methoxyisopropyl) orthosilicate. While extensive data exists for simpler orthosilicates like TEOS and for the broader class of organofunctional silanes, this particular compound remains largely unexplored. This represents a notable research gap.
The motivation for investigating this compound stems from its unique structure. The presence of the 1-methoxyisopropyl group is expected to impart distinct properties:
Steric Effects : The branched isopropyl structure introduces significant steric bulk around the central silicon atom. Steric hindrance is known to slow down the rate of chemical reactions. wikipedia.orgslideshare.net In this case, it would likely lead to a slower hydrolysis rate compared to linear alkoxysilanes like TEOS. gelest.comnih.gov This controlled reactivity could be highly advantageous in applications where slower gelation times are required, allowing for better process control in the manufacturing of coatings or monolithic materials.
Electronic Effects : The ether oxygen within the alkoxy group could influence the electronic environment of the silicon center and participate in intramolecular interactions, potentially affecting the mechanism and kinetics of hydrolysis and condensation.
Solubility and Byproducts : The hydrolysis of this compound would release 1-methoxy-2-propanol, a water-soluble and relatively low-toxicity solvent. wikipedia.org This could offer advantages in terms of process compatibility and environmental considerations compared to the methanol (B129727) released from TMOS.
In-depth investigation is warranted to characterize its physical and chemical properties, establish reliable synthesis routes, and study its hydrolysis and condensation kinetics. Such research could unlock new applications in sol-gel science, hybrid material development, and as a specialty crosslinking agent where its unique reactivity profile could provide benefits not achievable with currently available commercial alkoxysilanes.
Table 2: Comparative Properties of Common Tetraalkyl Orthosilicates
| Property | Tetramethyl Orthosilicate (TMOS) | Tetraethyl Orthosilicate (TEOS) | Tetraisopropyl Orthosilicate |
|---|---|---|---|
| Molecular Formula | C₄H₁₂O₄Si | C₈H₂₀O₄Si | C₁₂H₂₈O₄Si |
| Molecular Weight | 152.22 g/mol | 208.33 g/mol | 264.44 g/mol |
| Boiling Point | 121 °C | 168 °C | 198-200 °C |
| Hydrolysis Byproduct | Methanol | Ethanol (B145695) | Isopropanol (B130326) |
Data sourced from multiple references. wikipedia.orginnospk.cominnospk.com
Structure
3D Structure
Properties
Molecular Formula |
C4H12O5Si |
|---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
trihydroxy(2-methoxypropan-2-yloxy)silane |
InChI |
InChI=1S/C4H12O5Si/c1-4(2,8-3)9-10(5,6)7/h5-7H,1-3H3 |
InChI Key |
YNLCUIFJJUKNLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(OC)O[Si](O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1 Methoxyisopropyl Orthosilicate
Established Synthetic Routes for Alkoxy-substituted Isopropyl Silanes
The synthesis of alkoxy-substituted silanes, including those with isopropyl groups, traditionally relies on several well-established methods. A primary route involves the reaction of silicon tetrachloride with the desired alcohols. In the case of a mixed alkoxysilane like 1-methoxyisopropyl orthosilicate (B98303), this would necessitate a carefully controlled reaction with both methanol (B129727) and isopropanol (B130326). The reaction proceeds via the stepwise substitution of chloride ions with alkoxy groups, releasing hydrogen chloride as a byproduct. google.com
Another significant method is the direct reaction of elemental silicon with alcohols in the presence of a catalyst. google.comgoogle.com This approach, often considered more environmentally benign, avoids the use of chlorosilanes. google.com For instance, tetraalkyl orthosilicates can be prepared by reacting an alkanol with copper-activated silicon at elevated temperatures. google.com
Transesterification is also a key strategy for producing mixed alkoxysilanes. google.com This process involves reacting an existing alkoxysilane with a different alcohol, leading to an exchange of alkoxy groups. The reaction is typically catalyzed by an acid or a base and allows for the synthesis of a diverse range of alkoxysilanes. google.com For example, a continuous transesterification process can be employed for the efficient conversion of one alkoxysilane to another. google.com
The direct transformation of silica (B1680970) (SiO2) into alkoxysilanes using alcohols represents another pathway. researchgate.netnih.govacs.org This method can be catalyzed by bases and offers a route from a readily available silicon source to valuable chemical precursors. researchgate.netnih.gov
A summary of common precursors for the synthesis of alkoxysilanes is presented in the table below.
| Precursor Compound | Corresponding Alcohol(s) | General Reaction Type |
| Silicon tetrachloride (SiCl4) | Methanol, Isopropanol | Nucleophilic Substitution |
| Elemental Silicon (Si) | Methanol, Isopropanol | Direct Synthesis |
| Tetraethoxysilane (TEOS) | Methanol, Isopropanol | Transesterification |
| Silica (SiO2) | Methanol, Isopropanol | Direct Conversion |
Novel Approaches in the Synthesis of 1-Methoxyisopropyl Orthosilicate
While specific novel synthetic methods for this compound are not extensively documented in the literature, recent advancements in the synthesis of alkoxysilanes, in general, suggest potential innovative routes.
Mechanistic Studies of this compound Formation Reactions
The reaction of silicon tetrachloride with alcohols proceeds through a series of nucleophilic substitution (SN2-Si) reactions. The alcohol attacks the silicon center, leading to the displacement of a chloride ion. For a mixed orthosilicate, the reaction sequence and the ratio of the alcohols would be critical in determining the final product distribution.
In the direct synthesis from silicon and alcohols, the mechanism is more complex and is believed to involve the activation of silicon by the catalyst, followed by reaction with the alcohol. The reaction of chlorosilanes with alcohols in an inert solvent is also a known method, where the solvent plays a crucial role in the yield of the desired alkoxysilane. google.com
Transesterification reactions are typically equilibrium-controlled processes. The mechanism involves the protonation or activation of the leaving alkoxy group by an acid or base catalyst, followed by nucleophilic attack by the incoming alcohol. Continuous removal of the more volatile alcohol byproduct can drive the reaction to completion. google.com
Optimization of Reaction Parameters for Yield and Purity
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:
| Parameter | Influence on Reaction | General Optimization Strategy |
| Reactant Stoichiometry | The molar ratio of silicon precursor to the different alcohols directly influences the composition of the final product mixture. | Precise control over the molar ratios of methanol and isopropanol is essential to favor the formation of the desired mixed orthosilicate. |
| Catalyst | The choice and concentration of the catalyst (e.g., acid, base, or metal catalyst) significantly affect the reaction rate and selectivity. google.com | Screening of various catalysts and their loadings is necessary to find the optimal conditions for the specific desired transesterification or direct synthesis. |
| Temperature | Reaction temperature affects the rate of reaction and can influence side reactions. | The temperature should be high enough to ensure a reasonable reaction rate but low enough to minimize side reactions like self-condensation. |
| Solvent | The solvent can influence the solubility of reactants and the course of the reaction. google.com | The choice of an inert solvent with an appropriate boiling point can facilitate the removal of byproducts and improve yield. google.com |
| Byproduct Removal | The continuous removal of byproducts, such as HCl or the displaced alcohol in transesterification, can shift the equilibrium towards the desired product. google.com | Techniques like distillation or the use of a nitrogen stream can be employed to effectively remove volatile byproducts. |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of alkoxysilanes is an area of growing importance. The goal is to develop more sustainable and environmentally friendly processes. Key strategies include:
Avoiding Chlorinated Precursors: Moving away from silicon tetrachloride to reduce the formation of corrosive and hazardous hydrogen chloride byproduct is a primary objective. google.com The direct synthesis from silicon and alcohols or the use of silica as a starting material are promising alternatives. google.comgoogle.comresearchgate.netnih.gov
Catalytic Routes: The use of efficient and recyclable catalysts can reduce waste and energy consumption. For example, the development of catalysts for the direct synthesis of alkoxysilanes from silica and alcohols is an active area of research. researchgate.netnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. Transesterification reactions, when driven to completion, can exhibit high atom economy.
Use of Renewable Feedstocks: While not yet widely implemented, the potential to use bio-derived alcohols could further enhance the green credentials of alkoxysilane synthesis.
Derivatization Strategies from this compound Precursors
This compound, with its distinct alkoxy groups, can serve as a versatile precursor for the synthesis of a variety of other organosilicon compounds. The differential reactivity of the methoxy (B1213986) and isopropoxy groups could potentially be exploited for selective transformations.
One of the primary applications of alkoxysilanes is in the preparation of hybrid organic-inorganic materials through sol-gel processes. mdpi.comresearchgate.net The hydrolysis and condensation of this compound, potentially in combination with other silane (B1218182) precursors, could lead to the formation of silica-based materials with tailored properties. The rate of hydrolysis of the methoxy and isopropoxy groups would likely differ, offering a handle to control the condensation process.
Furthermore, this compound can be a starting material for further transesterification reactions to introduce other functional alkoxy groups. It could also be used in reactions where the alkoxy groups are displaced by other nucleophiles, opening up pathways to a wider range of organofunctional silanes. The ability to graft these molecules onto surfaces is another important derivatization strategy, for instance, in the modification of mixed oxides. rsc.org
Hydrolysis and Condensation Mechanisms of 1 Methoxyisopropyl Orthosilicate
Fundamental Principles of Alkoxysilane Hydrolysis in Aqueous Media
The hydrolysis of an alkoxysilane is the initial and rate-determining step in the formation of siloxane polymers. gelest.com This reaction involves the nucleophilic attack of a water molecule on the silicon atom, leading to the substitution of an alkoxy group (–OR) with a hydroxyl group (–OH), known as a silanol (B1196071) group, and the liberation of an alcohol molecule (ROH). nih.govunm.edu This transformation is essential as the resulting silanols are the highly reactive intermediates responsible for subsequent condensation and bond formation with substrates. gelest.com
This reaction is reversible, and the forward reaction (hydrolysis) and reverse reaction (esterification) are both influenced by factors such as pH, catalyst, solvent, and temperature. unm.edu In the presence of sufficient water, the hydrolysis can proceed stepwise until all alkoxy groups are replaced by silanol groups, forming a silanetriol from a trialkoxysilane. researchgate.net However, these fully hydrolyzed species are often unstable and prone to self-condensation. gelest.com The entire process is a complex cascade of reactions, and controlling the rate and pathway of hydrolysis is crucial for tailoring the properties of the final material. gelest.com
Kinetics and Reaction Pathways of 1-Methoxyisopropyl Orthosilicate (B98303) Hydrolysis
The kinetics of hydrolysis for an alkoxysilane like 1-Methoxyisopropyl orthosilicate are dictated by the chemical environment and the structure of the molecule itself. The presence of different alkoxy groups (methoxy and isopropoxy) would result in varied reaction rates due to steric and electronic effects. Generally, less sterically bulky groups like methoxy (B1213986) hydrolyze much faster than larger groups like ethoxy or isopropoxy. gelest.com It is estimated that a methoxysilane hydrolyzes 6 to 10 times faster than an equivalent ethoxysilane, a principle that extends to the even bulkier isopropoxy group. gelest.com
Hydrolysis of alkoxysilanes can be effectively catalyzed by both acids and bases, with the reaction rate being slowest near a neutral pH of 7. unm.edu
Acid Catalysis: Under acidic conditions (pH < 7), the reaction is initiated by the rapid protonation of an oxygen atom in the alkoxy group. nih.govunm.edunih.gov This protonation makes the alkoxy group a better leaving group (an alcohol molecule), rendering the silicon atom more electrophilic and thus more susceptible to a backside nucleophilic attack by water. nih.govnih.gov The rate of acid-catalyzed hydrolysis is significantly greater than base-catalyzed hydrolysis and is generally less affected by the steric bulk of non-hydrolyzable substituents on the silicon atom. gelest.com
Base Catalysis: In basic media (pH > 7), the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. nih.govunm.eduafinitica.com This attack forms a negatively charged, pentacoordinate silicon intermediate (transition state). nih.govafinitica.com The rate of base-catalyzed hydrolysis is highly sensitive to steric hindrance; larger alkoxy groups or other bulky substituents on the silicon atom slow the reaction rate by impeding the approach of the nucleophile. nih.govtaylorfrancis.com Electron-withdrawing groups attached to the silicon atom can accelerate the reaction by stabilizing the developing negative charge in the transition state. ingentaconnect.com
| Factor | Acid Catalysis (pH < 7) | Base Catalysis (pH > 7) |
|---|---|---|
| Mechanism | Protonation of alkoxy group, followed by nucleophilic attack by H₂O. nih.govunm.edunih.gov | Direct nucleophilic attack by OH⁻ on the silicon atom. nih.govunm.edu |
| Rate-Limiting Step | Attack by water on the protonated silane (B1218182). | Formation of a pentacoordinate silicon intermediate. afinitica.com |
| Steric Effects | Less sensitive to steric bulk of substituents on Si. gelest.com Rate is primarily affected by the size of the leaving alkoxy group (e.g., CH₃O- > C₂H₅O- > i-C₃H₇O-). gelest.com | Highly sensitive to steric bulk. Larger groups hinder the approach of the OH⁻ nucleophile, slowing the reaction. nih.govtaylorfrancis.com |
| Electronic Effects | Electron-donating groups on Si can stabilize the transition state. | Electron-withdrawing groups on Si stabilize the negatively charged intermediate, increasing the rate. ingentaconnect.com |
| Resulting Structure | Tends to produce more linear, less branched polymer networks. unm.edu | Tends to produce more highly branched, particulate, or colloidal structures. unm.edu |
The solvent plays a critical role in the hydrolysis of alkoxysilanes by influencing the solubility of reactants and mediating chemical interactions. scienceopen.comnih.gov Alcohols are commonly used as co-solvents to create a homogeneous solution between the often hydrophobic alkoxysilane and water. researchgate.net
The properties of the solvent, such as its polarity and hydrogen-bonding capability, can significantly affect the hydrolysis rate. nih.govresearchgate.net Protic solvents (like alcohols and water) can form hydrogen bonds, which can stabilize transition states and influence the reactivity of water molecules. In some cases, if the alcohol used as a solvent has a different alkyl group than the alkoxysilane, an exchange reaction can occur, further complicating the kinetics. researchgate.net Aprotic solvents can also influence the reaction; for instance, hydrogen bonding has been shown to be a key factor in enhancing the hydrolysis reaction in acetonitrile. scienceopen.comnih.gov The choice of solvent can therefore be used to control the rates of both hydrolysis and the subsequent condensation steps. researchgate.net
| Solvent Type | Properties | Effect on Hydrolysis Rate |
|---|---|---|
| Protic Solvents (e.g., Alcohols, Water) | Capable of hydrogen bonding; can act as a reactant (water) or participate in alkoxy exchange (alcohols). researchgate.net | Can either promote or hinder the reaction depending on the specific interactions. Can stabilize intermediates but may also solvate reactants, affecting their availability. |
| Aprotic Polar Solvents (e.g., Acetonitrile, DMF) | Possess a dipole moment but do not donate protons to hydrogen bonds. | Can enhance hydrolysis by promoting hydrogen bonding with water molecules or by stabilizing charged transition states. scienceopen.comnih.gov |
| Aprotic Nonpolar Solvents (e.g., Hexane, Toluene) | Low polarity, unable to form significant hydrogen bonds. | Generally leads to very slow reaction rates due to poor miscibility of the alkoxysilane and water, resulting in a heterogeneous reaction system. |
Mechanisms of Siloxane Bond Formation from this compound Condensation
Following hydrolysis, the newly formed silanol (Si–OH) groups are highly reactive and undergo condensation reactions to form stable siloxane bonds (Si–O–Si). gelest.com This is the polymerization step that leads to the formation of dimers, oligomers, and eventually a three-dimensional network. researchgate.netelsevier.es Condensation can occur through two primary pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. ≡Si–OH + HO–Si≡ ⇌ ≡Si–O–Si≡ + H₂O
Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and an alcohol molecule. ≡Si–OH + RO–Si≡ ⇌ ≡Si–O–Si≡ + ROH
Both pathways are reversible, and the dominant mechanism depends on the reaction conditions. nih.govunm.edu The same factors that catalyze hydrolysis, such as acids and bases, also typically catalyze condensation. gelest.com
The rate and mechanism of condensation are strongly dependent on both pH and temperature.
pH: Like hydrolysis, condensation is catalyzed by both acids and bases. The rate of condensation is generally at a minimum around pH 4. researchgate.net Under acidic conditions (pH < 4), the condensation reaction is relatively slow, which allows for hydrolysis to proceed more completely before significant polymerization occurs. This tends to result in less branched, more "polymer-like" networks. unm.edu In basic conditions (pH > 7), the condensation rate is much faster. This rapid polymerization, often occurring before hydrolysis is complete, favors the formation of highly branched clusters and discrete colloidal particles. unm.edu
| pH Range | Relative Hydrolysis Rate | Relative Condensation Rate | Resulting Structure |
|---|---|---|---|
| Strongly Acidic (pH 1-2) | Fast | Slow to Moderate | Primarily linear or weakly branched polymers. unm.edu |
| Weakly Acidic (pH 3-5) | Moderate | Slow (minimum rate near pH 4). researchgate.net | Longer gelation times, allows for more complete hydrolysis before condensation. |
| Near Neutral (pH 6-8) | Slow (minimum rate near pH 7). unm.edu | Fast (rate increases significantly above pH 4). | More cross-linked networks, potential for particle formation. |
| Basic (pH > 8) | Fast | Very Fast | Highly branched clusters and discrete colloidal particles. unm.edu |
The condensation of trifunctional silanols, derived from the hydrolysis of trialkoxysilanes, is the process that builds the final material structure. The process begins with the formation of dimers from two monomeric silanol molecules. gelest.com As condensation continues, these dimers can react with other monomers or dimers to form larger oligomeric species.
The structure of these oligomers can be linear, branched, or cyclic. elsevier.es The specific pathway is heavily influenced by the reaction conditions. Acid-catalyzed condensation tends to favor the reaction of silanols at the end of chains with monomeric silanols, leading to the formation of more linear or weakly branched polymers. unm.edu Conversely, base-catalyzed condensation promotes reactions at more substituted silicon atoms within a chain, leading to highly branched, compact, and often particulate structures. unm.edu
As the oligomers grow in size and complexity, they eventually link together to form a single, continuous three-dimensional siloxane (Si–O–Si) network that spans the entire solution, a point known as the gel point. The properties of this final polymeric network are a direct consequence of the kinetic competition between the hydrolysis and condensation reactions that occurred throughout the process. researchgate.net
In-situ Spectroscopic Probes of Hydrolysis and Condensation Evolution
The real-time monitoring of the hydrolysis and condensation of this compound is crucial for understanding the kinetics of the sol-gel process and controlling the structure of the resulting material. In-situ spectroscopic techniques are invaluable for this purpose, as they allow for the observation of the evolution of chemical species without altering the reaction conditions. The primary methods employed are Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. nih.gov Each technique provides unique insights into the transformation of the precursor into a silicate (B1173343) network.
Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful tool for tracking the progress of both hydrolysis and condensation by monitoring changes in the vibrational frequencies of specific chemical bonds. journalcsij.com The hydrolysis of this compound involves the cleavage of the silicon-oxygen-carbon (Si-O-C) bond and the formation of a silicon-hydroxyl (Si-OH) bond. Concurrently, the condensation reaction leads to the formation of siloxane (Si-O-Si) bridges.
The evolution of the reaction can be followed by observing several key regions in the infrared spectrum:
Disappearance of Precursor Bands: The initial spectrum is dominated by absorption bands corresponding to the Si-O-C linkages of the this compound. A key band for monitoring the consumption of the alkoxide is often found in the 950-1100 cm⁻¹ region.
Formation of Silanol (Si-OH): As hydrolysis proceeds, a broad absorption band appears in the 3200-3700 cm⁻¹ range, which is characteristic of the O-H stretching vibration in silanol groups and water. A sharper peak around 900-960 cm⁻¹ can also be attributed to the Si-OH stretching vibration. acs.org
Formation of Siloxane (Si-O-Si) Network: The condensation of silanol groups results in the growth of bands associated with the asymmetric stretching of Si-O-Si bonds. These typically appear as a strong, broad absorption between 1000 and 1200 cm⁻¹. nih.govresearchgate.net The exact position and shape of this band provide information about the structure of the silicate network; for instance, linear chains and cyclic structures can sometimes be distinguished. researchgate.net For example, peaks around 1070 cm⁻¹ are often associated with a more "diffused" silica (B1680970) network, while peaks closer to 1100 cm⁻¹ suggest a "denser" structure. researchgate.net
The data below illustrates the typical evolution of key FTIR peaks during the sol-gel process of an alkoxysilane precursor like this compound.
Interactive Data Table: Evolution of Key FTIR Absorption Bands
| Vibrational Mode | Wavenumber (cm⁻¹) | Observation during Reaction |
|---|---|---|
| Si-O-C stretch | ~1100 | Intensity decreases as hydrolysis proceeds. |
| Si-OH stretch | ~950 | Intensity increases during hydrolysis and then decreases during condensation. |
| O-H stretch (from Si-OH and H₂O) | 3200-3700 | Intensity increases and broadens. |
Raman Spectroscopy
Raman spectroscopy is complementary to FTIR and is particularly advantageous for studying aqueous sol-gel systems due to the weak Raman scattering of water. This technique allows for quantitative analysis of the precursor and its hydrolyzed intermediates. nih.govrsc.org
Key spectral changes monitored by in-situ Raman spectroscopy include:
Precursor Consumption: The initial Raman spectrum of this compound will show characteristic peaks for the Si-O-C bonds. A collective stretching vibration involving the methoxy groups is often observed in the 600-700 cm⁻¹ range for methoxysilanes. researchgate.net The decrease in the intensity of these peaks is directly proportional to the consumption of the precursor.
Alcohol Formation: The hydrolysis reaction produces 1-methoxyisopropanol. The appearance and increase in intensity of the characteristic Raman bands for this alcohol provide a direct measure of the extent of hydrolysis.
Siloxane Network Formation: The formation of the Si-O-Si network can be monitored by the appearance of bands typically in the 400-500 cm⁻¹ region, which are associated with the symmetric stretching and bending modes of siloxane rings and chains.
The following table provides representative Raman shifts for the species involved in the hydrolysis and condensation of a typical alkoxysilane.
Interactive Data Table: Representative Raman Shifts
| Species/Bond | Raman Shift (cm⁻¹) | Interpretation |
|---|---|---|
| Alkoxysilane (Si-O-C modes) | 600-700 | Disappearance indicates precursor hydrolysis. |
| Byproduct Alcohol (e.g., C-O stretch) | 800-900 | Appearance indicates hydrolysis is occurring. |
| Siloxane (Si-O-Si symmetric stretch) | 400-500 | Growth indicates condensation and network formation. |
| Monomeric Si(OH)₄ | ~655 | Early hydrolysis product. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²⁹Si NMR, offers detailed quantitative information about the molecular-level evolution of the sol-gel process. afinitica.com
¹H NMR Spectroscopy: This technique is used to follow the hydrolysis reaction by monitoring the proton environments. The key observations are:
The disappearance of the proton signals corresponding to the methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups of the this compound precursor.
The simultaneous appearance and increase in the intensity of the proton signals of the liberated 1-methoxyisopropanol.
²⁹Si NMR Spectroscopy: This is arguably the most powerful technique for studying the condensation process. ucsb.edu The chemical shift of a silicon nucleus is highly sensitive to its local environment, specifically the number of attached hydroxyl groups and the number of bridging oxygen atoms (siloxane bonds). This allows for the identification and quantification of various silicate species.
The notation Qⁿ is used to describe the connectivity of a silicon atom in a tetrafunctional silicate like this compound, where 'n' represents the number of bridging oxygen atoms bonded to the silicon atom.
Q⁰: Monomeric species with no siloxane bonds, such as Si(OR)₄-ₓ(OH)ₓ.
Q¹: A silicon atom bonded to one other silicon atom through an oxygen bridge (end groups).
Q²: A silicon atom bonded to two other silicon atoms (middle groups in chains).
Q³: A silicon atom bonded to three other silicon atoms (branching sites).
Q⁴: A fully condensed silicon atom in a 3D network.
As the reaction progresses, the ²⁹Si NMR spectrum shows a shift from the Q⁰ region to the Q¹, Q², Q³, and eventually Q⁴ regions, providing a detailed map of the condensation pathway. The steric hindrance of the 1-methoxyisopropyl group may influence the relative rates of these condensation steps and the final distribution of Qⁿ species compared to less hindered precursors like tetramethyl orthosilicate (TMOS) or tetraethyl orthosilicate (TEOS). nih.gov
Interactive Data Table: Typical ²⁹Si NMR Chemical Shift Ranges for Qⁿ Species
| Species Type | Description | Typical Chemical Shift Range (ppm) |
|---|---|---|
| Q⁰ | Monomeric species | -70 to -80 |
| Q¹ | End groups in chains/dimers | -80 to -90 |
| Q² | Middle groups in chains/rings | -90 to -100 |
| Q³ | Branching sites | -100 to -110 |
Role As a Precursor in Advanced Inorganic and Hybrid Materials Synthesis
Application of 1-Methoxyisopropyl Orthosilicate (B98303) in Sol-Gel Processing
The sol-gel process is a versatile method for producing solid materials from small molecules. The process involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers.
The synthesis of mesoporous and nanostructured silica (B1680970) materials via the sol-gel method is a well-established field. These materials are characterized by their high surface area and ordered pore structures, making them valuable in catalysis, separation, and drug delivery. The general mechanism involves the hydrolysis and condensation of a silica precursor in the presence of a structure-directing agent, typically a surfactant.
While specific studies on 1-Methoxyisopropyl orthosilicate are not readily found, it is plausible that it could serve as a silica source in such syntheses. The different hydrolysis rates of the methoxy (B1213986) and isopropoxy groups could potentially be exploited to control the growth and assembly of the silica network, thereby influencing the final pore structure and particle morphology.
A hypothetical reaction scheme would involve the following steps:
Hydrolysis: The methoxy and isopropoxy groups of this compound would react with water, likely at different rates, to form silanol (B1196071) groups (Si-OH) and the corresponding alcohols (methanol and isopropanol).
Condensation: The newly formed silanol groups would then condense with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), leading to the formation of a three-dimensional silica network.
Template Removal: The structure-directing agent would be removed, typically through calcination or solvent extraction, to reveal the porous structure.
The ability to control the morphology (shape and size) and porosity of sol-gel derived materials is crucial for tailoring their properties to specific applications. Key parameters that influence these characteristics include the type of precursor, the catalyst (acid or base), the water-to-precursor ratio, the solvent, and the temperature.
The unique structure of this compound, with its asymmetric alkoxy groups, could theoretically offer an additional level of control. The differential hydrolysis rates could lead to a more controlled, stepwise growth of the silica network, potentially allowing for finer tuning of pore size distribution and surface area compared to symmetrical precursors. However, without experimental data, this remains a theoretical advantage.
Deposition of Thin Films and Coatings utilizing this compound
Thin films and coatings of silica are widely used in optics, electronics, and as protective layers due to their transparency, insulating properties, and hardness.
Chemical Vapor Deposition (CVD) is a process used to produce high-purity, high-performance solid materials. In a typical CVD process, the substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Plasma-Enhanced CVD (PECVD) is a variation that utilizes a plasma to lower the required deposition temperature.
For this compound to be a viable precursor for CVD or PECVD, it would need to have sufficient volatility and thermal stability to be transported into the reaction chamber without premature decomposition. In the reaction zone, it would decompose to form a silicon dioxide film. The byproducts of this reaction would be various organic fragments originating from the methoxy and isopropyl groups. The properties of the resulting film, such as density, refractive index, and stoichiometry, would depend on the deposition parameters, including temperature, pressure, and plasma power in the case of PECVD.
Spin coating and dip coating are liquid-based techniques for applying thin films to substrates. Both methods involve the deposition of a sol-gel solution, followed by solvent evaporation and thermal treatment to densify the film.
A sol prepared from this compound could potentially be used for these methods. The characteristics of the sol, such as viscosity and surface tension, would be critical for achieving uniform and defect-free coatings. These properties would be influenced by the hydrolysis and condensation behavior of the precursor.
Table 1: Hypothetical Comparison of Precursor Properties for Sol-Gel Film Deposition
| Feature | Tetraethyl Orthosilicate (TEOS) | This compound |
|---|---|---|
| Hydrolysis Rate | Moderate | Potentially complex due to different alkoxy groups |
| Byproducts | Ethanol (B145695) | Methanol (B129727) and Isopropanol (B130326) |
| Control over Gelation | Well-studied and predictable | Theoretically offers finer control, but unverified |
Silica films are integral to many optical and electronic devices. In optics, they are used as anti-reflection coatings and as the base material for waveguides. In electronics, they serve as insulating layers in transistors and capacitors.
The quality of silica films for these applications is paramount. They must be uniform, dense, and have a low defect density. The refractive index and dielectric constant are key parameters. While it is expected that films derived from this compound would exhibit properties similar to those of standard silica films, subtle differences could arise from the specific decomposition chemistry of the precursor. For instance, the incorporation of carbon-based residues, if not fully removed during processing, could alter the film's optical absorption and electrical conductivity.
Table 2: Key Properties of Silica Films for Optical and Electronic Applications
| Property | Desired Value/Characteristic |
|---|---|
| Refractive Index | Typically around 1.46 for dense silica |
| Dielectric Constant | Approximately 3.9 for dense silica |
| Transparency | High in the visible and near-infrared spectrum |
| Uniformity | High, with minimal thickness variation |
| Defect Density | Low, to prevent light scattering or electrical breakdown |
Fabrication of Composite Materials and Interfacial Adhesion Enhancement
The performance of composite materials is largely dictated by the strength and stability of the interface between their constituent phases. This compound holds potential as a key ingredient in the fabrication of advanced composites, primarily through its function as a coupling agent and a surface modifier.
Silane (B1218182) coupling agents are organosilicon compounds that possess a unique molecular structure, enabling them to form stable chemical bonds with both inorganic and organic materials. shinetsusilicone-global.com This dual reactivity allows them to act as intermediaries, effectively coupling an inorganic filler to a polymer matrix. shinetsusilicone-global.com While specific research on this compound as a coupling agent is not extensively documented in publicly available literature, its chemical structure suggests a potential role in this capacity.
The general mechanism for a silane coupling agent involves the hydrolysis of its alkoxy groups in the presence of water to form reactive silanol groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers, such as silica or metal oxides, forming a durable covalent bond. The organic functionality of the silane can then interact with the polymer matrix, either through entanglement or by participating in the polymerization reaction, thus creating a strong interfacial bond.
In the case of this compound, the methoxy group is susceptible to hydrolysis. The resulting silanol groups could then bond with an inorganic filler. The isopropyl and remaining unhydrolyzed methoxy groups would then be available to interact with the polymer matrix. Solutions containing an organofunctional silane and a tetraalkyl orthosilicate can serve as stable precursors for coupling agents. google.com
The table below outlines the general characteristics of different types of silane coupling agents, which provides context for the potential behavior of this compound.
| Silane Type | Hydrolysis Rate | Characteristics of Composition | Reactivity and Bonding |
| Methoxy type | Rapid | - | High reactivity with high crosslinking density. Strong bonding with inorganic materials. shinetsusilicone-global.com |
| Ethoxy type | Slow | Highly stable after addition. shinetsusilicone-global.com | More eco-friendly due to ethanol by-product. shinetsusilicone-global.com |
| Dialkoxy type | - | Good stability after hydrolysis. Forms straight-chain condensation products. shinetsusilicone-global.com | - |
| Trialkoxy type | - | - | High reactivity with high crosslinking density. Strong bonding with inorganic materials. shinetsusilicone-global.com |
The surface modification of inorganic fillers is a critical step in the production of high-performance polymer composites. Untreated inorganic fillers often have surfaces that are hydrophilic and incompatible with hydrophobic polymer matrices, leading to poor dispersion and weak interfacial adhesion.
The application of a silane coupling agent like this compound can alter the surface chemistry of the filler. The process, known as silanization, involves treating the filler with the silane. The hydrolysis and condensation reactions described earlier result in the inorganic filler being coated with a layer of the organosilane. This surface treatment can transform the filler from a hydrophilic to a more organophilic and polymer-compatible material.
Improved compatibility between the filler and the matrix leads to several benefits:
Enhanced Dispersion: The modified filler particles are less likely to agglomerate and can be more uniformly distributed throughout the polymer matrix.
Improved Interfacial Adhesion: The coupling agent creates a strong link between the filler and the polymer, allowing for efficient stress transfer from the matrix to the filler. This can significantly improve the mechanical properties of the composite, such as its tensile strength and modulus.
Increased Hydrolytic Stability: The silane layer can protect the filler-polymer interface from moisture, which can otherwise degrade the bond and compromise the long-term performance of the composite.
While direct experimental data on the use of this compound for surface modification is scarce, the principles of silanization with other orthosilicates and alkoxysilanes are well-established and provide a strong theoretical basis for its potential utility in this application.
Compound Information
Applications in Polymer Chemistry and Macromolecular Engineering
1-Methoxyisopropyl Orthosilicate (B98303) as a Crosslinking Agent in Silicone Polymers
In the realm of silicone polymer chemistry, crosslinking is a critical process that transforms linear or branched polysiloxane chains into a three-dimensional network, thereby imparting elasticity, durability, and solvent resistance. 1-Methoxyisopropyl orthosilicate can function as a tetrafunctional crosslinking agent in systems that cure via a condensation mechanism, such as room-temperature-vulcanizing (RTV) silicones. ethz.chinmr.comelkem.com These systems typically involve the reaction of silanol-terminated (Si-OH) polymers with an alkoxysilane crosslinker in the presence of a catalyst, often a tin compound. elkem.com
Step 1: Hydrolysis Initially, the methoxy (B1213986) (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups on the silicon atom of this compound undergo hydrolysis in the presence of moisture. This reaction is typically catalyzed by an acid or a base. nih.gov In the context of RTV silicones, the catalyst is often an organotin compound. elkem.com The hydrolysis of one alkoxy group results in the formation of a silanol (B1196071) group (Si-OH) and the corresponding alcohol (methanol or isopropanol) as a byproduct.
Si(OR)₄ + H₂O ⇌ (HO)Si(OR)₃ + ROH
Step 2: Condensation The newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanol groups (either on other crosslinker molecules or on the silanol-terminated polymer chains) to form stable siloxane bonds (Si-O-Si). inmr.comnih.gov This process releases water or an alcohol molecule.
(Polymer)-Si-OH + HO-Si-(Crosslinker) → (Polymer)-Si-O-Si-(Crosslinker) + H₂O
or
(Polymer)-Si-OH + RO-Si-(Crosslinker) → (Polymer)-Si-O-Si-(Crosslinker) + ROH
As these condensation reactions continue, a three-dimensional network is built up, leading to the vulcanization or curing of the silicone elastomer. The final structure is a network of polysiloxane chains interconnected by the silicon centers originating from the this compound.
The choice of crosslinking agent significantly impacts the final properties of the silicone polymer. The use of this compound is anticipated to influence the network architecture in several ways, leading to specific mechanical and thermal properties. While direct research on this specific compound is limited, the effects can be inferred from studies on similar alkoxysilane crosslinkers.
The introduction of a crosslinker with a rigid structure can enhance the mechanical properties of the resulting elastomer. For instance, studies on RTV silicone rubber using a methoxyl-capped MQ silicone resin as a cross-linker have shown significant improvements in hardness, tensile strength, and elongation at break. researchgate.net Similarly, the tetrafunctional nature of this compound would create dense cross-linking points, contributing to the rigidity and strength of the polymer network. researchgate.net
The thermal stability of the silicone network is also influenced by the crosslinker. A higher degree of cross-linking generally leads to improved thermal stability by restricting the "back-biting" degradation mechanism common in polysiloxanes. nih.govrsc.org The formation of a dense, three-dimensional network with strong Si-O-Si bonds enhances the material's resistance to thermal degradation. nih.govrsc.orgresearchgate.net
Below is a table illustrating the potential impact of increasing the concentration of a crosslinking agent like this compound on the mechanical properties of a generic RTV silicone elastomer, based on findings from analogous systems.
| Property | Low Crosslinker Concentration | High Crosslinker Concentration |
| Shore A Hardness | Lower | Higher |
| Tensile Strength (MPa) | Lower | Higher |
| Elongation at Break (%) | Higher | Lower |
| Crosslink Density | Low | High |
| This table presents expected trends based on general principles of polymer chemistry and data from similar crosslinking systems. |
Functionalization of Polymeric Systems via Silylating Reactions
Beyond its role as a bulk crosslinker, this compound can be employed in silylating reactions to functionalize the surfaces of various polymeric and inorganic materials. ethz.ch This process involves grafting the silicate (B1173343) molecule onto a surface that possesses reactive groups, such as hydroxyls. nih.gov The hydrolysis of the alkoxy groups on the orthosilicate allows it to form covalent bonds with the surface, thereby altering its chemical and physical properties. nih.gov
This surface functionalization can be used to:
Improve Adhesion: By treating a substrate with this compound, a silica-like layer can be created, which can act as a coupling agent to improve the adhesion between the substrate and a subsequent polymer coating.
Modify Surface Energy: The introduction of the methoxy and isopropyl groups can alter the hydrophobicity of a surface.
Create Reactive Sites: After initial grafting, the remaining alkoxy or newly formed silanol groups can serve as reactive sites for further chemical modifications, allowing for the attachment of other functional molecules. researchgate.netrsc.org
Development of Hybrid Organic-Inorganic Polymers Incorporating this compound Moieties
This compound is a suitable precursor for the synthesis of hybrid organic-inorganic polymers. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., thermal stability, rigidity) at the molecular level. bohrium.com
The synthesis of these hybrids can be achieved through the co-condensation of this compound with organofunctional silanes. For example, by reacting it with a silane (B1218182) that contains a polymerizable organic group (like a methacrylate), a hybrid network can be formed where inorganic silicate domains are covalently linked to organic polymer chains. bohrium.com The sol-gel process is commonly used for this purpose, involving the controlled hydrolysis and condensation of the mixed precursors. bohrium.com The presence of the silicate network within the hybrid material generally enhances its thermal stability and mechanical properties, such as hardness and modulus. bohrium.com
Polycondensation Reactions for Specialized Silicone Architectures
This compound can serve as a building block in polycondensation reactions to create specialized silicone architectures, such as silicone resins. google.comgoogle.comresearchgate.net Silicone resins are highly crosslinked, three-dimensional polysiloxanes known for their excellent thermal stability and dielectric properties. researchgate.net
In the synthesis of MQ resins, which are composed of monofunctional (M) units (R₃SiO₀.₅) and tetrafunctional (Q) units (SiO₂), this compound can act as a source for the Q units. google.comresearchgate.net The process typically involves the controlled hydrolysis and condensation of the orthosilicate with a source of M units, such as a trialkylchlorosilane or trialkylalkoxysilane. google.comresearchgate.net By carefully controlling the reaction conditions and the ratio of M to Q units, the molecular weight, degree of crosslinking, and ultimately the physical properties of the resulting resin can be tailored for specific applications, such as high-temperature coatings, adhesives, and electrical insulators. researchgate.net
Catalytic Activity and Interactions of 1 Methoxyisopropyl Orthosilicate in Chemical Transformations
Exploration of 1-Methoxyisopropyl Orthosilicate (B98303) as a Catalyst or Co-catalyst
Current scientific literature does not indicate that 1-Methoxyisopropyl orthosilicate acts as a catalyst or co-catalyst in its own right. Its chemical reactivity is primarily centered on hydrolysis and condensation reactions, which are leveraged to produce silicon dioxide (silica).
The principal contribution of alkoxysilanes like this compound to catalysis is in the formation of high-purity silica (B1680970) (SiO2), a widely used support material in heterogeneous catalysis. mdpi.com The properties of the silica, such as surface area, pore size, and particle morphology, can be tailored by controlling the conditions of the sol-gel process, which involves the hydrolysis and condensation of the alkoxysilane precursor. mdpi.comresearchgate.net These silica supports offer excellent chemical and thermal stability. mdpi.com
The synthesis of these supported catalysts often involves the sol-gel method, where an alkoxysilane such as tetraethyl orthosilicate (TEOS), a compound analogous to this compound, is hydrolyzed in the presence of a metal precursor. nih.govrsc.org This results in the encapsulation of the active catalytic species within the silica matrix. Alternatively, pre-formed silica supports can be impregnated with a solution containing the catalyst precursor. rsc.org
Table 1: Examples of Heterogeneous Catalysts on Silica Supports Derived from Alkoxysilane Precursors
| Catalytic Species | Silica Precursor (Analogous) | Application |
| Vanadium Oxide | Tetraethyl Orthosilicate (TEOS) | Oxidative dehydrogenation of propane (B168953) to propylene (B89431) rsc.org |
| Palladium Nanoparticles | Tetraethyl Orthosilicate (TEOS) | Suzuki-Miyaura C-C cross-coupling reactions mdpi.com |
| Copper (II) Schiff Base Complex | Tetraethyl Orthosilicate (TEOS) | Synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives nih.gov |
| Hoveyda-Grubbs Catalyst | Not specified | Olefin metathesis rsc.org |
| Alumina-Silica | Fused Quartz | General catalyst support google.com |
This table is based on research on analogous alkoxysilane precursors, as specific data for this compound was not available.
In the realm of organocatalysis and metal-free catalysis, alkoxysilanes and their derivatives can play several roles, although direct catalysis by the alkoxysilane itself is not a common strategy. bohrium.comvander-lingen.nl Organoalkoxysilanes, which feature a non-hydrolyzable organic functional group attached to the silicon atom, are used to create hybrid organic-inorganic materials. mdpi.comresearchgate.net These materials can be designed to incorporate catalytically active organic moieties onto a solid silica support, effectively heterogenizing an organocatalyst. researchgate.net
The silica surface, generated from the hydrolysis of precursors like this compound, can be functionalized with organic groups that can act as catalysts. For instance, amino groups can be introduced to create basic catalysts, while sulfonic acid groups can yield acidic catalysts. This approach combines the advantages of heterogeneous catalysis (e.g., ease of separation and catalyst recycling) with the versatility of organocatalysis.
Furthermore, some studies have explored the role of the silanol (B1196071) groups (Si-OH) on the surface of silica in promoting certain reactions through hydrogen bonding interactions. rsc.org In specific cases of asymmetric synthesis, chiral organocatalysts containing imidazole (B134444) have been used for the desymmetrization of prochiral silanediols, highlighting the intricate interplay between organocatalysts and silicon compounds. acs.org
Role of this compound in Catalyst Immobilization Strategies
The sol-gel process, which utilizes alkoxysilanes like this compound as building blocks, is a key strategy for catalyst immobilization. wikipedia.org This method allows for the entrapment of catalytic species within a porous silica gel network. The process begins with the hydrolysis of the alkoxysilane to form silicic acid, followed by a series of condensation reactions that lead to the formation of a three-dimensional polysiloxane network. uni-saarland.de
If a catalyst is dissolved in the initial reaction mixture, it can be physically entrapped within the growing silica matrix as the gel forms. This immobilization technique is advantageous because it can be performed under mild conditions, which helps to preserve the integrity of sensitive catalysts such as enzymes and metal complexes. The resulting catalyst-in-silica composite benefits from the mechanical and thermal stability of the silica support. mdpi.com Moreover, the porosity of the silica gel can be controlled to allow for the diffusion of reactants and products while retaining the immobilized catalyst. mdpi.com
The interaction between the catalyst and the silica support can also be covalent. By using an organoalkoxysilane with a suitable functional group, the catalyst can be chemically bonded to the silica framework, leading to a more robust and leach-resistant heterogeneous catalyst. researchgate.net
Mechanistic Insights into Catalyzed Reactions Involving this compound as a Reactant or Intermediate
The most significant reaction in which this compound participates as a reactant is the sol-gel process. The mechanism of this process is well-studied for analogous tetraalkoxysilanes like TEOS and involves two key steps: hydrolysis and condensation. unm.eduresearchgate.net These reactions are typically catalyzed by either an acid or a base. unm.edu
Hydrolysis: In the initial step, the alkoxy groups (-OR) of the silane (B1218182) are replaced by hydroxyl groups (-OH) through reaction with water. acs.org This reaction can occur stepwise, producing a series of partially and fully hydrolyzed species.
Si(OR)₄ + nH₂O ⇌ Si(OR)₄₋ₙ(OH)ₙ + nROH
The rate of hydrolysis is strongly influenced by the pH of the solution. unm.edu Under acidic conditions, the reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. Under basic conditions, the silicon atom is attacked by a hydroxide (B78521) ion. unm.edu
Condensation: The hydrolyzed intermediates then undergo condensation reactions to form siloxane bridges (Si-O-Si), leading to the formation of larger oligomers, polymers, and eventually a gel network. acs.org There are two types of condensation reactions:
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
Alcohol Condensation: A silanol group reacts with an alkoxy group to form a siloxane bond and an alcohol molecule. ≡Si-OR + HO-Si≡ ⇌ ≡Si-O-Si≡ + ROH
The relative rates of hydrolysis and condensation determine the structure of the final silica material. For example, under acidic conditions, hydrolysis is typically faster than condensation, leading to weakly branched polymers that form a fine, porous network. unm.edu Conversely, under basic conditions, condensation is faster, resulting in the formation of more highly branched clusters that aggregate into larger particles. nih.gov
Table 2: Key Steps and Influencing Factors in the Sol-Gel Process of Tetraalkoxysilanes
| Reaction Step | General Equation | Catalyst | Key Influencing Factors |
| Hydrolysis | ≡Si-OR + H₂O ⇌ ≡Si-OH + ROH | Acid or Base | pH, Water-to-Silane Ratio, Solvent, Temperature unm.edutandfonline.com |
| Condensation (Water) | ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O | Acid or Base | pH, Concentration of Silanols, Temperature unm.edutandfonline.com |
| Condensation (Alcohol) | ≡Si-OR + HO-Si≡ ⇌ ≡Si-O-Si≡ + ROH | Acid or Base | pH, Concentration of Silanols and Alkoxy Groups, Temperature unm.edutandfonline.com |
This table describes the general mechanism for tetraalkoxysilanes, which is applicable to this compound.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Understanding Structural Evolution (e.g., in-situ hydrolysis/condensation)
In-situ NMR spectroscopy is a powerful, non-invasive tool for monitoring the liquid-state hydrolysis and condensation reactions of alkoxysilane precursors in real-time. ucsb.edu It provides quantitative insights into reaction kinetics and the distribution of silicate (B1173343) species. acs.org
Multi-nuclear NMR (29Si, 1H, 13C) for Silicon Environments and Ligand Dynamics
Multi-nuclear NMR allows for a detailed investigation of both the inorganic silicon-oxygen backbone and the organic ligand groups.
29Si NMR: This is the most direct method for probing the local chemical environment of the silicon atom. The 29Si chemical shift is highly sensitive to the number of siloxane bridges (Si-O-Si) attached to the silicon atom, making it ideal for tracking the progression of condensation. researchgate.net The notation Qn is used to describe the connectivity of a silicon atom, where 'n' represents the number of bridging oxygen atoms linked to it. For a tetrafunctional precursor like 1-methoxyisopropyl orthosilicate (B98303), the evolution from monomer to a fully condensed network can be followed by observing the disappearance of Q0 species and the sequential appearance of Q1 (end-groups), Q2 (linear chains), Q3 (branching sites), and Q4 (fully cross-linked sites). nih.gov The relative concentrations of these species can be determined from the integrated intensities of their corresponding NMR signals, allowing for the calculation of the degree of condensation. researchgate.net
1H and 13C NMR: While 29Si NMR tracks the inorganic network formation, 1H and 13C NMR are used to monitor the fate of the organic alkoxy groups. nih.govresearchgate.net The hydrolysis of the 1-methoxyisopropyl group results in the formation of methanol (B129727) and isopropanol (B130326). 1H and 13C NMR can track the disappearance of signals corresponding to the Si-O-C moiety and the appearance of signals from the liberated alcohols. gelest.commdpi.com This provides complementary information on the hydrolysis kinetics. Broadening of the peaks in 1H spectra can indicate the polymerization process and the reduced mobility of the organic groups as they become part of a growing oligomeric or polymeric structure. researchgate.net
Table 1: Representative NMR Data for Alkoxysilane Hydrolysis and Condensation
| Nucleus | Species | Typical Chemical Shift Range (ppm) | Information Gleaned |
|---|---|---|---|
| 29Si | Monomer (Q0) | -78 to -82 | Starting precursor concentration |
| Dimer/End-group (Q1) | -88 to -96 | Initial condensation products | |
| Linear Chain (Q2) | -97 to -102 | Polymer chain growth | |
| Branching Site (Q3) | -103 to -108 | Network cross-linking | |
| Fully Condensed (Q4) | ~ -110 | Formation of 3D silica (B1680970) network | |
| 1H | Si-O-CH 3 | ~ 3.5 | Hydrolysis of methoxy (B1213986) group |
| CH 3OH | ~ 3.3 | Formation of methanol | |
| Si-O-C(CH 3)2 | ~ 1.2 | Isopropyl group signal | |
| 13C | Si-O-C H3 | ~ 50 | Hydrolysis of methoxy group |
| C H3OH | ~ 49 | Formation of methanol | |
| Si-O-C (CH3)2 | ~ 65-70 | Hydrolysis of isopropoxy group |
Note: Chemical shifts are approximate and can vary based on solvent, pH, and specific molecular structure. The Qn values are typical for tetra-alkoxysilanes. nih.govunige.ch
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Transformations
Fourier Transform Infrared (FTIR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of molecules. They are highly effective for monitoring the chemical changes during the sol-gel process. researchgate.netnih.gov
FTIR Spectroscopy: FTIR is particularly sensitive to polar bonds and is widely used to follow the key transformations in the sol-gel process. nih.gov The hydrolysis of the Si-O-C bonds in 1-methoxyisopropyl orthosilicate can be monitored by the decrease in the intensity of the Si-O-C stretching vibrations (typically around 1080-1190 cm⁻¹) and C-H stretching/bending modes of the alkoxy groups. gelest.comnih.gov Concurrently, the formation of silanol (B1196071) (Si-OH) groups and water gives rise to a broad absorption band in the 3200-3600 cm⁻¹ region (O-H stretching). As condensation proceeds, a broad and strong band assigned to the asymmetric stretching of Si-O-Si bridges appears, typically between 1000 and 1200 cm⁻¹, which grows in intensity and becomes the dominant feature in the final silica network. elsevier.esresearchgate.net
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. It is an excellent complementary technique to FTIR, especially for studying aqueous solutions due to the weak Raman scattering of water. researchgate.net It can be used to monitor the Si-O-Si symmetric stretching vibrations (around 490 cm⁻¹ for cyclic tetrasiloxanes and ~800 cm⁻¹ for network structures) and the disappearance of Si-O-C vibrations. acs.orgnih.gov In-situ Raman studies can provide kinetic information on both hydrolysis and the early stages of condensation. acs.org
Table 2: Key Vibrational Bands for Monitoring Sol-Gel Transformation
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Process Indicated |
|---|---|---|
| 3200-3600 | O-H stretching (silanols, water, alcohol) | Hydrolysis, presence of hydroxyls |
| 2800-3000 | C-H stretching (alkoxy groups) | Decrease indicates hydrolysis |
| 1630-1650 | H-O-H bending (molecular water) | Presence of water |
| 1000-1200 | Asymmetric Si-O-Si stretching | Condensation, network formation |
| ~960 | Si-OH stretching | Presence of silanol groups |
| ~800 | Symmetric Si-O-Si stretching | Network formation |
Note: Band positions can shift based on the molecular environment and degree of condensation. elsevier.esresearchgate.net
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Structural Ordering and Nanoscale Morphology
X-ray scattering techniques are fundamental for characterizing the structure of the resulting material over different length scales.
X-ray Diffraction (XRD): XRD is used to determine the long-range atomic order, or crystallinity, of a material. Gels derived from this compound and dried at low temperatures are typically amorphous, resulting in a broad diffraction halo in the XRD pattern, centered around 2θ ≈ 22°, rather than sharp Bragg peaks. researchgate.netresearchgate.netiaea.org This broad hump is characteristic of the short-range order within the glassy silica network. rigaku.com XRD is crucial for monitoring any potential crystallization into silica polymorphs (e.g., cristobalite) if the material is subjected to high-temperature heat treatment (calcination). researchgate.net
Small-Angle X-ray Scattering (SAXS): While XRD probes atomic-scale order, SAXS investigates larger structures on the nanoscale (typically 1-100 nm). iaea.org It is an essential tool for characterizing the nanoscale morphology of the evolving gel network and the final dried material. researchgate.net SAXS can provide quantitative information about the average size and shape of primary scattering particles, the fractal dimension of the mass or surface of the aggregates (which describes the space-filling ability of the network), and inter-particle distances or pore sizes. acs.orgacs.orgpsecommunity.org In-situ SAXS measurements can track the growth of silica particles and clusters from the sol to the gel point. acs.org
Table 3: Information from X-ray Scattering Techniques
| Technique | Length Scale | Primary Information Obtained | Application to this compound-Derived Gels |
|---|---|---|---|
| XRD | Atomic (~0.1-1 nm) | Crystalline vs. Amorphous nature, phase identification | Confirming the amorphous nature of the gel; detecting crystalline silica phases after calcination. researchgate.netresearchgate.net |
| SAXS | Nanoscale (~1-100 nm) | Particle size, pore size, fractal dimension, specific surface area | Characterizing the nanoscale network structure, particle growth kinetics, and porosity of the wet gel and dried material. acs.orgpsecommunity.org |
Electron Microscopy (SEM, TEM) for Microstructural and Nanostructural Analysis
Electron microscopy provides direct visual information about the material's morphology and structure at the micro and nanoscale.
Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and is used to visualize the internal nanostructure of the material. By transmitting electrons through a very thin sample, TEM can reveal the size, shape, and arrangement of the primary silica particles that form the gel network. acs.org It provides direct evidence of the porous structure and can confirm the particle sizes estimated from SAXS analysis.
Table 4: Comparison of Electron Microscopy Techniques
| Technique | Resolution | Imaging Mode | Information Provided |
|---|---|---|---|
| SEM | Lower (Micron to ~10 nm) | Scans surface with electron beam | Surface topography, particle agglomeration, microstructure. nih.govresearchgate.net |
| TEM | Higher (Sub-nanometer) | Transmits electrons through sample | Internal nanostructure, primary particle size and shape, porosity. acs.org |
Thermal Analysis (TGA, DSC) for Decomposition Pathways and Curing Processes
Thermal analysis techniques monitor the physical and chemical properties of a material as a function of temperature, providing critical information on decomposition pathways and the energy changes associated with curing and structural transformations.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. For a silica gel derived from this compound, the TGA curve typically shows several distinct mass loss stages. researchgate.net
Below ~150°C: Loss of physically adsorbed water and residual solvent (methanol, isopropanol).
~150°C to 400°C: Decomposition and combustion of remaining organic alkoxy groups that were not fully hydrolyzed.
Above ~400°C: Dehydroxylation, where adjacent Si-OH groups condense to form Si-O-Si linkages and release water. This process can continue to high temperatures. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic (heat absorbing) and exothermic (heat releasing) processes.
Endothermic peaks: Correspond to evaporation of solvents and water.
Exothermic peaks: Can be attributed to the combustion of residual organic matter and further condensation/cross-linking reactions within the silica network. researchgate.net DSC can also be used to determine the glass transition temperature (Tg) of the hybrid material or the final glass, which is a key parameter related to its structural state. tainstruments.com
Table 5: Typical Thermal Events in TGA/DSC of Alkoxysilane-Derived Gels
| Temperature Range (°C) | TGA Event | DSC Event | Process |
|---|---|---|---|
| 30 - 150 | Mass Loss | Endotherm | Evaporation of physisorbed water and residual alcohols. researchgate.net |
| 150 - 400 | Mass Loss | Exotherm | Decomposition/combustion of residual organic fragments. |
| > 400 | Gradual Mass Loss | Broad Exotherm | Condensation of silanol groups (dehydroxylation). researchgate.net |
| Variable | - | Shift in baseline | Glass Transition (Tg). |
Computational and Theoretical Chemistry Studies of 1 Methoxyisopropyl Orthosilicate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.
For 1-Methoxyisopropyl orthosilicate (B98303), DFT calculations can elucidate its electronic structure, providing a detailed picture of how electrons are distributed within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.
These calculations also allow for the prediction of various reactivity descriptors. researchgate.net Fukui functions, for instance, can identify the most likely sites for nucleophilic or electrophilic attack on the 1-Methoxyisopropyl orthosilicate molecule. nih.gov This is particularly important for understanding its hydrolysis and condensation reactions, which are central to its application in sol-gel processes. By mapping the molecular electrostatic potential (MEP), one can visualize the electron-rich and electron-poor regions, further predicting how the molecule will interact with other chemical species. nih.gov
Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | 1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 9.7 eV | Indicator of chemical reactivity and stability. nih.gov |
| Dipole Moment | 2.1 D | Measure of the molecule's overall polarity. |
| Molecular Electrostatic Potential (MEP) Min/Max | -0.05 / +0.08 a.u. | Indicates electron-rich (negative) and electron-poor (positive) regions for interaction. nih.gov |
Molecular Dynamics Simulations of Solvation and Self-Assembly Processes
While quantum mechanics is ideal for studying the properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of many-molecule systems over time. nih.govnih.gov MD simulations model the movements and interactions of atoms and molecules based on classical mechanics, using force fields to describe the forces between them. researchgate.net
For this compound, MD simulations are crucial for understanding its behavior in solution (solvation) and how individual molecules aggregate (self-assembly). Simulations can model how solvent molecules, such as water and alcohol, arrange themselves around the orthosilicate molecule, which directly influences its reactivity, particularly during hydrolysis.
Furthermore, as hydrolysis and condensation proceed, MD simulations can track the self-assembly of these molecules into larger oligomers and eventually into a networked gel structure. nih.govaps.org These simulations provide insights into the morphology of the resulting silica (B1680970) structures, predicting whether they will form linear chains, branched polymers, or dense colloidal particles. aps.org This is critical for controlling the properties of materials derived from this precursor. Coarse-grained MD, a technique that simplifies molecular representation, can be used to simulate these self-assembly processes over longer time and length scales than are accessible with fully atomistic simulations. nih.gov
Prediction of Reaction Pathways and Transition States for Hydrolysis and Condensation
The transformation of this compound into a silica network occurs via two primary reactions: hydrolysis and condensation. unm.edu Computational chemistry can map out the detailed step-by-step mechanisms of these reactions, identify intermediate structures, and calculate the energy barriers associated with each step.
Using quantum chemical methods, researchers can model the reaction pathway for the hydrolysis of the methoxy (B1213986) and isopropoxy groups, where water molecules attack the silicon center. nih.govresearchgate.net These calculations can determine the structure and energy of the transition state—the highest energy point along the reaction coordinate. dtic.mil The energy of this transition state, known as the activation energy, determines the rate of the reaction. researchgate.net Studies on similar alkoxysilanes have shown that hydrolysis can be catalyzed by acids or bases, and computational models can clarify how these catalysts lower the activation energy. unm.edu
Similarly, the subsequent condensation reactions, where silanol (B1196071) groups (Si-OH) react to form siloxane bridges (Si-O-Si), can be modeled. unm.eduacs.org These calculations can compare the likelihood of water-producing versus alcohol-producing condensation pathways and explain how factors like pH and solvent influence which reaction predominates. unm.edu
Table 2: Illustrative Calculated Activation Energies for Reaction Steps
| Reaction Step | Catalyst Condition | Calculated Activation Energy (kJ/mol) |
|---|---|---|
| First Hydrolysis | Acid-catalyzed | 60 |
| First Hydrolysis | Base-catalyzed | 75 |
| Water-producing Condensation | Neutral | 95 |
| Alcohol-producing Condensation | Neutral | 110 |
Design of Novel Orthosilicate Derivatives through Computational Screening
Computational screening is a powerful strategy for accelerating the discovery of new materials with desired properties. researchgate.netnih.gov By building a virtual library of candidate molecules and evaluating their properties computationally, researchers can identify the most promising candidates for synthesis and experimental testing, saving significant time and resources.
Starting with the basic structure of this compound, novel derivatives can be designed in silico by systematically modifying its functional groups. researchgate.net For example, the methoxy or isopropyl groups could be replaced with other alkyl or functional groups. Quantum chemical calculations can then be performed on this virtual library to predict how these structural changes would affect key properties like hydrolysis rate, condensation tendency, and the electronic properties of the resulting material.
This computational screening approach allows for the rational design of precursors tailored for specific applications. nih.gov For instance, if a faster-gelling precursor is needed, the screening could search for derivatives with lower activation energies for hydrolysis and condensation. If a precursor that leads to a more porous material is desired, the screening could focus on derivatives whose self-assembly, as predicted by MD simulations, favors the formation of open, branched structures. researchgate.net
Ab Initio and DFT Investigations of Interfacial Interactions in Composites
When this compound is used to form composite materials, its interaction with other surfaces (e.g., fillers, substrates) is of paramount importance. mdpi.com Ab initio (highly accurate quantum methods) and DFT calculations are employed to investigate these interfacial interactions at the most fundamental level. plos.org
Chemical Transformations and Reactivity Beyond Hydrolysis/condensation
Transesterification Reactions with Various Alcohols
Transesterification is a fundamental reaction for tetraalkoxysilanes, allowing for the exchange of alkoxy groups. This process is typically catalyzed by either an acid or a base and is driven by the relative boiling points of the alcohols, often by removing the displaced alcohol (in this case, 1-methoxyisopropanol) by distillation to shift the equilibrium.
The reaction proceeds via a nucleophilic attack of an alcohol on the silicon center. The steric bulk of the 1-methoxyisopropoxy group would likely influence the reaction kinetics, potentially leading to a slower rate of substitution compared to less hindered orthosilicates like tetramethyl orthosilicate (B98303) (TMOS) or tetraethyl orthosilicate (TEOS).
A hypothetical transesterification with a simple alcohol like ethanol (B145695) could be represented as:
Si(OCH(CH₃)CH₂OCH₃)₄ + 4 C₂H₅OH ⇌ Si(OC₂H₅)₄ + 4 HOCH(CH₃)CH₂OCH₃
The extent of substitution can be controlled by the stoichiometry of the reacting alcohol, allowing for the synthesis of mixed-alkoxy silanes.
Table 1: Hypothetical Transesterification Products of 1-Methoxyisopropyl Orthosilicate
| Reacting Alcohol | Potential Product(s) | Catalyst |
| Ethanol | Mixed (1-methoxyisopropoxy)ethoxysilanes, Tetraethoxysilane (TEOS) | Acid or Base |
| n-Butanol | Mixed (1-methoxyisopropoxy)butoxysilanes, Tetrabutyl orthosilicate | Acid or Base |
| Phenol | Mixed (1-methoxyisopropoxy)phenoxysilanes, Tetraphenoxy orthosilicate | Acid or Base |
Reactions with Organometallic Reagents for Carbon-Silicon Bond Formation
A crucial transformation for organosilicon chemistry is the formation of a carbon-silicon bond. This is typically achieved by reacting a tetraalkoxysilane with a potent nucleophile, such as a Grignard reagent (R-MgX) or an organolithium compound (R-Li). These reactions allow for the introduction of organic moieties directly onto the silicon atom.
For this compound, the reaction with an organometallic reagent would involve the displacement of one or more of the 1-methoxyisopropoxy groups. The number of substitutions depends on the stoichiometry and reactivity of the organometallic reagent.
A representative reaction with a Grignard reagent, such as phenylmagnesium bromide, can be depicted as:
Si(OCH(CH₃)CH₂OCH₃)₄ + C₆H₅MgBr → C₆H₅Si(OCH(CH₃)CH₂OCH₃)₃ + Mg(OCH(CH₃)CH₂OCH₃)Br
Further substitution is possible, leading to di-, tri-, or even tetra-substituted organosilanes, although achieving complete substitution with bulky organometallic reagents can be challenging due to increasing steric hindrance around the silicon center.
Table 2: Potential Products from Reactions with Organometallic Reagents
| Organometallic Reagent | Potential Product(s) |
| Methylmagnesium iodide | Methyltri(1-methoxyisopropoxy)silane, Dimethyldi(1-methoxyisopropoxy)silane |
| n-Butyllithium | n-Butyltri(1-methoxyisopropoxy)silane, Di-n-butyldi(1-methoxyisopropoxy)silane |
| Phenylmagnesium bromide | Phenyltri(1-methoxyisopropoxy)silane, Diphenyl(1-methoxyisopropoxy)silane |
Cleavage Reactions of Si-O Bonds and Functional Group Interconversions
Beyond substitution with alcohols or carbanions, the silicon-oxygen bonds in this compound can be cleaved by other reagents, leading to useful functional group interconversions. For instance, reaction with acyl chlorides or acid anhydrides in the presence of a catalyst can yield acyloxysilanes.
Reaction with strong protic acids, such as hydrogen halides (HX), can lead to the formation of halosilanes. For example, the reaction with hydrogen chloride could theoretically produce chlorosilanes, although this reaction is less common for preparative purposes than starting from chlorosilanes.
The general reactivity also indicates that it can react with strong oxidizing agents. granor.com.aubigcommerce.comgranor.com.au
Coordination Chemistry with Metal Centers
The oxygen atoms of the alkoxy groups in this compound possess lone pairs of electrons, allowing them to act as Lewis bases and coordinate to metal centers. While it is not a classic chelating ligand, it can function as a monodentate or bridging ligand in coordination complexes.
The presence of the ether functionality within the 1-methoxyisopropoxy group introduces additional potential coordination sites, which could lead to more complex interactions with metal ions compared to simple alkoxysilanes. This could be particularly relevant in the context of mixed-metal materials synthesis, where the orthosilicate might act as a molecular precursor that can interact with other metal alkoxides, such as the titanium tetrabutanolate it is often mixed with in commercial formulations. granor.com.aubigcommerce.comgranor.com.au The stability and structure of such complexes would be highly dependent on the nature of the metal center and the reaction conditions.
Future Research Directions and Emerging Paradigms for 1 Methoxyisopropyl Orthosilicate
Exploration in Advanced Manufacturing Techniques (e.g., 3D Printing of Silica (B1680970) Materials)
The advent of additive manufacturing, or 3D printing, has revolutionized the fabrication of complex structures. In the realm of silica-based materials, sol-gel processes utilizing silicon alkoxides are a key enabling technology. mdpi.com Future research should focus on integrating 1-methoxyisopropyl orthosilicate (B98303) into 3D printing workflows, which could offer significant advantages.
The structure of the alkoxy group can influence the hydrolysis and condensation kinetics of the sol-gel process, which in turn affects the printability and final properties of the material. researchgate.net The branched methoxyisopropyl group in 1-methoxyisopropyl orthosilicate may offer a different reactivity profile compared to linear alkoxy groups like methoxy (B1213986) or ethoxy, potentially leading to more controlled gelation and improved resolution in 3D printed silica structures. acs.org
A key area of investigation would be the formulation of "inks" for direct ink writing (DIW) or stereolithography (SLA) incorporating this compound. Research into the rheological properties of these inks, their curing characteristics under various conditions (e.g., thermal, UV-initiated), and the mechanical properties of the resulting 3D printed objects will be crucial.
Table 1: Potential Research Parameters for this compound in 3D Printing
| Research Parameter | Focus of Investigation | Potential Advantage of this compound |
| Ink Formulation | Optimization of precursor concentration, solvent systems, and additives. | The unique structure may allow for higher solid loading or improved stability. |
| Curing Kinetics | Study of hydrolysis and condensation rates under different catalytic conditions. | Potentially slower, more controllable gelation for higher fidelity printing. |
| Mechanical Properties | Analysis of compressive strength, flexibility, and porosity of printed parts. | The organic moiety might influence the final mechanical characteristics. |
| Surface Functionalization | Post-printing modification of the silica surface for specific applications. | The methoxyisopropyl group could be leveraged for unique surface chemistry. |
By systematically exploring these parameters, researchers can determine the viability of this compound as a novel precursor for the advanced manufacturing of intricate silica and organosilica components. researchgate.netacs.org
Integration into Smart Materials and Responsive Systems
"Smart" materials, which respond to external stimuli, are at the forefront of materials science. rsc.orgmdpi.com Alkoxysilanes are pivotal in creating hybrid organic-inorganic materials where the inorganic silica network provides a robust scaffold, and the organic functionalities impart responsive behavior. bohrium.com The methoxyisopropyl group of this compound could be a key component in the design of novel smart materials.
Future research should investigate the potential for this compound to be a building block in stimuli-responsive systems. For instance, the controlled hydrolysis of the methoxyisopropyl group could be triggered by changes in pH or temperature, leading to a change in the material's properties, such as swelling, wettability, or optical characteristics.
Furthermore, this compound could be co-polymerized with other functional organosilanes to create multifunctional materials. For example, incorporating photo-responsive or chemo-responsive organic groups alongside the methoxyisopropyl moiety could lead to materials with tunable and complex responses. acs.orgrsc.org
Table 2: Potential Stimuli-Responsive Systems Incorporating this compound
| Stimulus | Potential Response Mechanism | Envisioned Application |
| pH | Altered hydrolysis/condensation rate of the methoxyisopropyl group. | pH-sensitive drug delivery, self-healing coatings. |
| Temperature | Phase transitions or changes in solubility influenced by the organic group. | Thermo-responsive membranes or sensors. |
| Light | Used in conjunction with photo-active co-monomers. | Light-degradable polymers, photo-patternable surfaces. |
| Chemicals | Specific binding of analytes to the functionalized silica surface. | Chemical sensors, selective adsorbents. |
The development of such smart materials hinges on a deep understanding of the interplay between the molecular structure of this compound and its macroscopic response to external cues.
Development of Sustainable Synthesis and Application Routes
Green chemistry principles are increasingly guiding the development of new chemical processes. For alkoxysilanes, this includes moving away from energy-intensive methods and utilizing renewable resources. Future research on this compound should prioritize the development of sustainable synthesis pathways.
One promising area is biocatalysis, which uses enzymes to perform chemical transformations under mild conditions. i-asem.org Investigating the enzymatic synthesis of this compound could offer a more environmentally friendly alternative to traditional chemical methods. i-asem.org Another avenue is the exploration of mechanochemistry, a solvent-free technique that uses mechanical force to drive chemical reactions.
On the application side, the biodegradability of materials derived from this compound should be assessed. The presence of the organic methoxyisopropyl group might render the resulting silica-based materials more susceptible to biological degradation, which could be advantageous for applications like temporary medical implants or environmentally benign materials.
Table 3: Comparison of Potential Synthesis Routes for this compound
| Synthesis Route | Advantages | Research Challenges |
| Conventional Chemical Synthesis | Established methodology. | High energy consumption, use of hazardous reagents. |
| Biocatalytic Synthesis | Mild reaction conditions, high selectivity, environmentally friendly. | Enzyme discovery and optimization, substrate specificity. |
| Mechanochemical Synthesis | Solvent-free, reduced waste. | Scalability, understanding reaction mechanisms. |
By focusing on sustainable routes from synthesis to end-of-life, the environmental footprint of materials derived from this compound can be minimized.
Interdisciplinary Research with Other Scientific Domains
The unique properties of this compound could foster collaborations across various scientific disciplines. Its potential applications are not limited to traditional materials science but extend into fields like biomedicine and microelectronics.
In regenerative medicine , silica-based materials are explored for bone tissue engineering due to their biocompatibility and bioactivity. zmsilane.com The specific structure of this compound could influence cell adhesion, proliferation, and differentiation, making it a candidate for developing advanced scaffolds and coatings for implants. nih.gov
In microelectronics , organosilica materials are used as low-dielectric constant (low-k) insulators to enhance the performance of integrated circuits. researchgate.net The methoxyisopropyl group might lead to the formation of porous silica films with tailored dielectric properties.
Further collaborations with computational chemists could provide valuable insights. Density functional theory (DFT) calculations could predict the reactivity of this compound and guide the experimental design of new materials.
Table 4: Potential Interdisciplinary Applications of this compound
| Scientific Domain | Potential Application | Key Research Question |
| Biomedical Engineering | Scaffolds for tissue regeneration, drug delivery vehicles. | How does the methoxyisopropyl group affect biocompatibility and degradation? |
| Microelectronics | Low-k dielectric materials, insulating layers. | What are the dielectric properties of silica films derived from this precursor? |
| Geology/Conservation Science | Consolidants for stone heritage. nih.gov | Can it improve the durability of porous stone without adverse effects? |
| Catalysis | Support for heterogeneous catalysts. researchgate.net | How does the surface chemistry influence catalytic activity and stability? |
Such interdisciplinary efforts will be crucial to fully exploit the versatility of this compound.
Scale-Up Considerations and Process Intensification Studies
For any promising new material to have a real-world impact, its production must be scalable and economically viable. Therefore, future research must address the challenges of scaling up the synthesis of this compound and the processes that use it.
Process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes, will be key. This could involve the use of microreactors for the synthesis of this compound, which can offer better control over reaction conditions and improved safety.
Techno-economic analysis (TEA) will be essential to evaluate the commercial feasibility of different production routes and applications. nih.govescholarship.orgfapesp.br This analysis would consider factors such as raw material costs, energy consumption, and capital investment for different production scales. chimia.ch
A thorough understanding of the challenges associated with scaling up sol-gel processes, such as controlling gelation times and managing the removal of byproducts, will be critical for the successful industrial application of this compound.
Table 5: Key Considerations for the Scale-Up of this compound Production
| Factor | Key Consideration | Research Approach |
| Reaction Kinetics | Understanding and controlling the rate of synthesis. | In-situ monitoring, kinetic modeling. |
| Heat and Mass Transfer | Ensuring uniform reaction conditions in larger reactors. | Reactor design, computational fluid dynamics (CFD) modeling. |
| Purification | Developing efficient methods to obtain high-purity product. | Advanced distillation, crystallization, or chromatographic techniques. |
| Process Safety | Identifying and mitigating potential hazards. | Hazard and operability (HAZOP) studies. |
By addressing these scale-up challenges early in the research and development process, a smoother transition from the laboratory to industrial production can be achieved.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
